N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide is a complex organic compound that features a benzamide core with a thiolan ring and cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide typically involves multiple steps, including the formation of the thiolan ring and the introduction of the cyano group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile have been used to synthesize similar compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural properties may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide involves its interaction with molecular targets through its functional groups. The cyano group, for instance, can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and interactions. The thiolan ring can provide steric hindrance, affecting how the compound fits into molecular binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(cyano(naphthalen-1-yl)methyl)benzamides: These compounds share the benzamide core and cyano group but differ in the attached aromatic ring.
(E)-1,2-bis(3-cyanothiophene-2-yl)ethene: This compound features a similar cyano group but is part of a different structural framework.
Uniqueness
N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide is unique due to its combination of a thiolan ring and an ethylsulfanyl group, which are not commonly found together in similar compounds. This unique structure can lead to distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(ethylsulfanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-2-19-9-12-3-5-13(6-4-12)14(18)17-15(10-16)7-8-20-11-15/h3-6H,2,7-9,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFEQZFLOFTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)C(=O)NC2(CCSC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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